2-Hydroxy-nicotinonitrile hydrobromide 2-Hydroxy-nicotinonitrile hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582286
InChI: InChI=1S/C6H4N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,(H,8,9);1H
SMILES: C1=CNC(=O)C(=C1)C#N.Br
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol

2-Hydroxy-nicotinonitrile hydrobromide

CAS No.:

Cat. No.: VC13582286

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-nicotinonitrile hydrobromide -

Specification

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
IUPAC Name 2-oxo-1H-pyridine-3-carbonitrile;hydrobromide
Standard InChI InChI=1S/C6H4N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,(H,8,9);1H
Standard InChI Key MDSVUBUAJQPWFR-UHFFFAOYSA-N
SMILES C1=CNC(=O)C(=C1)C#N.Br
Canonical SMILES C1=CNC(=O)C(=C1)C#N.Br

Introduction

Structural and Chemical Properties

Molecular Composition and Spectral Characterization

2-Hydroxy-nicotinonitrile hydrobromide consists of a pyridine ring substituted with hydroxyl (-OH), nitrile (-C≡N), and bromide (Br⁻) groups. Key spectral data include:

  • IR Spectroscopy: Absorption bands at 2205–2223 cm⁻¹ (C≡N stretch) and 3142–3379 cm⁻¹ (N–H/O–H stretches) .

  • ¹H NMR: Aromatic protons resonate at δ 8.3–7.5 ppm, with exchangeable NH protons at δ 12.9–13.1 ppm (D₂O-sensitive) .

  • ¹³C NMR: Peaks at 160–162 ppm for carbonyl carbons and 116–117 ppm for nitrile carbons .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight201.02 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents
StabilityHygroscopic

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via two primary methods:

  • Direct Bromination: Reaction of nicotinonitrile with hydrobromic acid (HBr) at 60–80°C, yielding 85–90% purity .

  • Hypobromite Intermediate: Use of bromine dioxide (Br₂O) in the Cristol–Firth reaction, achieving higher regioselectivity .

Functionalization Reactions

  • Alkylation: Reacts with n-octylamine to form bis-nicotinonitrile derivatives (e.g., 8b) with enhanced lipophilicity .

  • Cyclization: Treatment with hydrazine hydrate yields triazolopyridines (e.g., 12a), which exhibit improved bioactivity .

Table 2: Reaction Conditions and Yields

Reaction TypeReagentsYield (%)Product
BrominationHBr, ethanol, 80°C85–90C₆H₅BrN₂O
Alkylationn-octylamine, DMSO72C₄₈H₃₉N₅S₂ (8b)
CyclizationHydrazine hydrate, acetic acid68C₂₀H₁₄N₄S (12a)

Biological Activities

Anticancer Properties

Derivatives of 2-hydroxy-nicotinonitrile hydrobromide show potent cytotoxicity:

  • Breast Cancer (MCF-7): IC₅₀ = 0.5 µM via activation of caspase-3 and Bax/Bcl-2 pathway modulation .

  • Liver Cancer (HepG2): IC₅₀ = 5.27 µM, with tumor volume reduction to 159.2 mm³ in murine models.

Table 3: Anticancer Activity of Select Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
12aMCF-70.5Apoptosis induction
8bHepG25.27Cell cycle arrest (G2/M phase)

Antimicrobial Efficacy

  • Gram-Positive Bacteria: MIC = 16.8 µg/mL against Staphylococcus aureus.

  • Gram-Negative Bacteria: MIC = 9.6 µg/mL against Escherichia coli.

Agricultural and Material Science Applications

Herbicidal Activity

At 5 lbs/acre, the compound suppresses weed growth by 90% without crop toxicity. Formulations with enhanced solubility (e.g., 10b) show prolonged soil persistence.

Functional Materials

  • Sensors: Nitrile groups enhance electron-withdrawing capacity, enabling detection of heavy metals at 0.1 ppm.

  • Catalysts: Palladium complexes of 8b achieve 95% conversion in Suzuki–Miyaura couplings .

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